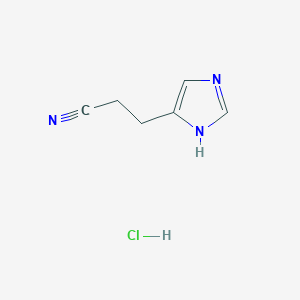
3-(1H-imidazol-4-yl)propanenitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-imidazol-4-yl)propanenitrile hydrochloride is a compound with the CAS Number: 40836-07-5 . It has a molecular weight of 157.6 and its IUPAC name is 3-(1H-imidazol-4-yl)propanenitrile hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N3.ClH/c7-3-1-2-6-4-8-5-9-6;/h4-5H,1-2H2,(H,8,9);1H . This indicates that the compound has a molecular formula of C6H7N3 and is associated with a chloride ion .Physical And Chemical Properties Analysis
3-(1H-imidazol-4-yl)propanenitrile hydrochloride is a powder at room temperature . It has a molecular weight of 157.6 and a molecular formula of C6H8ClN3 .Scientific Research Applications
Chemical Inhibitors and Metabolic Studies
Imidazole derivatives, such as 3-(1H-imidazol-4-yl)propanenitrile hydrochloride, have been evaluated for their roles as chemical inhibitors, especially in the context of cytochrome P450 isoforms in human liver microsomes. These compounds are crucial for understanding drug-drug interactions and metabolism, providing insights into selective inhibition mechanisms that can predict potential interactions in co-administered drugs (Khojasteh et al., 2011).
Phase Behavior and Applications in Ionic Liquids
Imidazole-based compounds have been studied for their solubility and phase behavior in ionic liquids. These studies offer a fundamental understanding of how such compounds interact with various solutes, which is pivotal for applications in separation processes, synthesis, and even in designing environmentally friendly solvents (Visak et al., 2014).
Corrosion Inhibition
Imidazole and its derivatives, including those related to 3-(1H-imidazol-4-yl)propanenitrile hydrochloride, have shown effectiveness as corrosion inhibitors. Their chemical structure allows for adsorption onto metal surfaces, offering protection against corrosion in various industries, such as the petroleum sector (Sriplai & Sombatmankhong, 2023).
Synthetic and Biological Properties
Research on imidazole derivatives has also extended into their synthesis, chemical, and biological properties. Studies have systematically explored the methods for synthesizing such compounds and investigated their diverse biological activities, including their potential as pharmaceuticals (Abdurakhmanova et al., 2018).
Antimicrobial Activities
The antimicrobial properties of imidazole compounds have been a significant area of research, with studies aiming to understand their effectiveness against various pathogens. This research contributes to developing new antimicrobial agents that could combat resistant strains of organisms (American Journal of IT and Applied Sciences Research, 2022).
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-(1H-imidazol-5-yl)propanenitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-3-1-2-6-4-8-5-9-6;/h4-5H,1-2H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDATLHIAYCIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCC#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-4-yl)propanenitrile hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2803305.png)

![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B2803312.png)
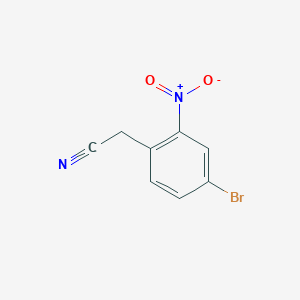


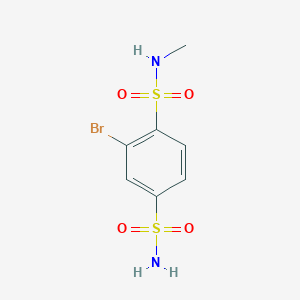

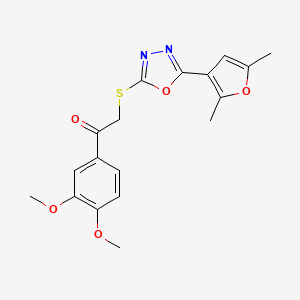

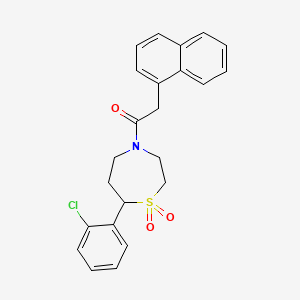

![11-(Isobutylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2803325.png)
